

A Comparative Guide to Inter-Laboratory Analysis of Bromhexine Impurities

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Compound of Interest

Compound Name: *Bromhexine Related Compound 2*
HCl

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of impurities in Bromhexine hydrochloride. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from various independent validated studies to offer insights into the common impurities, analytical techniques, and expected quantitative results. This guide is intended to assist researchers and quality control professionals in selecting and implementing appropriate analytical methods for Bromhexine impurity profiling.

Commonly Identified Impurities in Bromhexine

Several impurities associated with the synthesis, degradation, or formulation of Bromhexine have been identified and are monitored by pharmacopeias. The most frequently cited impurities include:

- Impurity A: (2-amino-3,5-dibromobenzyl)amine
- Impurity B: 2-amino-3,5-dibromobenzaldehyde
- Impurity C: N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine oxide
- Impurity D: 3,5-Dibromo-2-aminobenzaldehyde

- Impurity E: (3RS)-6,8-dibromo-3-cyclohexyl-3-methyl-1,2,3,4-tetrahydroquinazolin-3-ium
- N-oxide and Degradant B: Noted as known impurities in stability studies.[1][2]
- N-carboxymethyl bromhexine: An impurity formed from the interaction between Bromhexine and tartaric acid in the presence of Fe³⁺. [3][4]
- Elemental Impurities: Various elemental impurities can be present, with significant differences observed between products from different manufacturers, particularly for Al, As, B, Ba, and Zn. [5][6]

A study also identified two process impurities, termed impurity I a and impurity I b, during the preparation of bromhexine hydrochloride.[7]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of organic impurities in Bromhexine. Other methods like High-Performance Thin-Layer Chromatography (HPTLC) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are employed for specific applications.

Method	Stationary Phase	Mobile Phase	Detection	Impurities Analyzed	Reference
HPLC	C18 column	Methanol:water (90:10, v/v), pH 2.5 with o-phosphoric acid	UV at 240 nm	Impurity B, Impurity C	[8]
HPTLC	Silica gel plates	Hexane:acetone:ammonia (9:0.5:0.08, by volume)	UV at 240 nm	Impurity B, Impurity C	[8]
HPLC	VDSpher Pur C8-E (4 µm, 150 × 3.9 mm)	Gradient elution	248 nm	Degradant E, Degradant B, N-oxide	[1][2]
ICP-MS	Not Applicable	Not Applicable	Mass Spectrometry	31 elemental impurities	[5][6]

Quantitative Data Summary

The following table summarizes quantitative findings from various studies. It is important to note that these results are not from a direct inter-laboratory comparison and may vary based on the specific sample, method, and laboratory conditions.

Impurity	Method	Sample Type	Observed Levels	Reference
Impurity E	HPLC	Orodispersible tablets (long-term stability)	< 0.2%	[1]
Impurity 1	HPLC-CAD	Compound Clorprenaline and Bromhexine Capsules	0.68%	[9]
Impurity 2	HPLC-CAD	Compound Clorprenaline and Bromhexine Capsules	0.56%	[9]
Elemental Impurities (e.g., Al, As, B, Ba, Zn)	ICP-MS	Bromhexine hydrochloride injections from 9 manufacturers	Below PDE limits, but with significant inter-manufacturer variation.	[5] [6]

Experimental Protocols

HPLC Method for Impurities B and C

- Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
- Column: C18 stationary phase.
- Mobile Phase: A mixture of methanol and water (90:10, v/v), with the pH adjusted to 2.5 using o-phosphoric acid.
- Flow Rate: 1.5 mL/min.
- Column Temperature: 40°C.
- Detection Wavelength: 240 nm.

- Run Time: 6 minutes.
- Linearity Ranges:
 - Bromhexine HCl: 4.00–40.00 µg/mL
 - Impurity B: 0.20–10.00 µg/mL
 - Impurity C: 0.50–10.00 µg/mL
- Reference:[8]

HPTLC Method for Impurities B and C

- Instrumentation: High-Performance Thin-Layer Chromatograph with a densitometric scanner.
- Stationary Phase: Silica gel plates.
- Developing System: A mixture of hexane, acetone, and ammonia solution (9:0.5:0.08, by volume).
- Detection: UV scanning at 240 nm.
- Linearity Ranges:
 - Bromhexine HCl: 0.40–10.00 µ g/band
 - Impurity B: 0.20–2.00 µ g/band
 - Impurity C: 0.20–2.00 µ g/band
- Reference:[8]

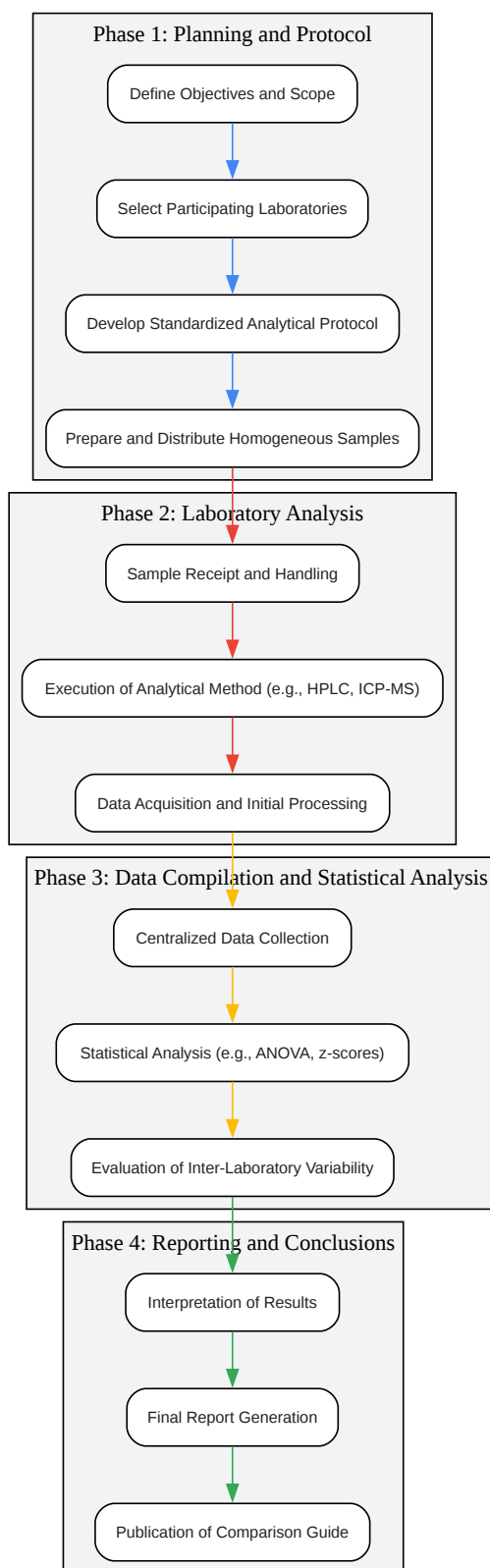
ICP-MS for Elemental Impurities

- Instrumentation: Inductively Coupled Plasma Mass Spectrometer.
- Sample Preparation: Microwave digestion of the Bromhexine hydrochloride injection samples.

- Validation: The method was validated for linearity, accuracy, precision, stability, limit of detection (LOD), and limit of quantification (LOQ) according to USP <233>.
- Analysis: Quantitative determination of 31 elemental impurities.
- Reference:[5][6]

Visualizations

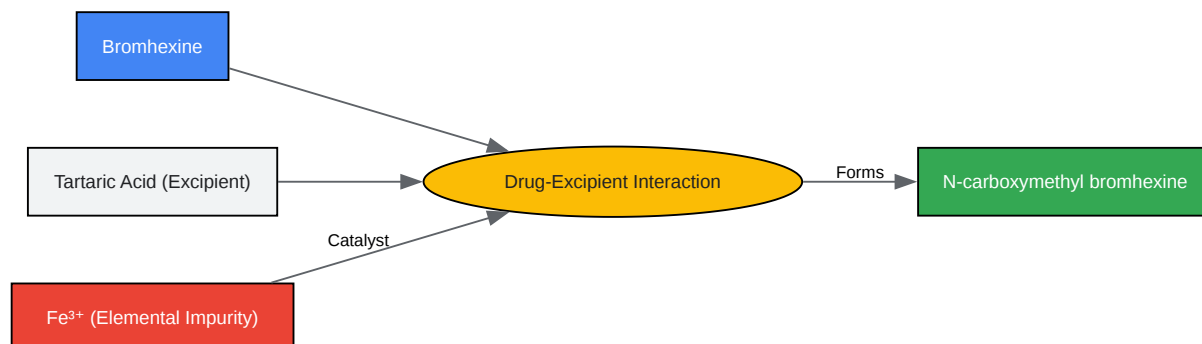
Workflow for Inter-Laboratory Comparison of Bromhexine Impurity Analysis



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Caption: Workflow for a typical inter-laboratory comparison study.

Signaling Pathway of Impurity Formation



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Caption: Formation of N-carboxymethyl bromhexine impurity.

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